molecular formula C8H5BrClNO2S B1415607 3-Bromo-2-cyano-6-methylbenzenesulfonyl chloride CAS No. 1805248-82-1

3-Bromo-2-cyano-6-methylbenzenesulfonyl chloride

Cat. No.: B1415607
CAS No.: 1805248-82-1
M. Wt: 294.55 g/mol
InChI Key: DVLBFTVKIVQFLB-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-6-methylbenzenesulfonyl chloride: is an organic compound with the molecular formula C8H5BrClNO2S. It is a derivative of benzenesulfonyl chloride, featuring a bromine atom at the third position, a cyano group at the second position, and a methyl group at the sixth position on the benzene ring. This compound is used in various chemical synthesis processes due to its reactivity and functional group diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-6-methylbenzenesulfonyl chloride typically involves the following steps:

    Bromination: The starting material, 2-cyano-6-methylbenzenesulfonyl chloride, undergoes bromination using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution Products: Sulfonamides, sulfonate esters, or sulfonyl thiols.

    Reduction Products: 3-Bromo-2-amino-6-methylbenzenesulfonyl chloride.

    Oxidation Products: 3-Bromo-2-carboxy-6-methylbenzenesulfonyl chloride.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Catalysis: Acts as a precursor for catalysts in various organic transformations.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of biologically active compounds with potential therapeutic applications.

    Bioconjugation: Employed in the modification of biomolecules for research and diagnostic purposes.

Industry:

    Material Science: Used in the preparation of advanced materials with specific properties.

    Polymer Chemistry: Involved in the synthesis of functional polymers and copolymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-6-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, which can further participate in different chemical reactions. The bromine and cyano groups also contribute to the compound’s reactivity and can undergo transformations under specific conditions.

Comparison with Similar Compounds

  • 3-Bromo-2-cyano-6-methoxybenzenesulfonyl chloride
  • 3-Bromo-2-cyano-6-ethylbenzenesulfonyl chloride
  • 3-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride

Comparison:

  • Functional Groups: The presence of different substituents (e.g., methoxy, ethyl, fluorine) on the benzene ring can significantly alter the reactivity and properties of the compounds.
  • Reactivity: The electron-donating or electron-withdrawing nature of the substituents affects the compound’s reactivity in various chemical reactions.
  • Applications: Each compound may have unique applications based on its specific functional groups and reactivity profile.

Properties

IUPAC Name

3-bromo-2-cyano-6-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-2-3-7(9)6(4-11)8(5)14(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLBFTVKIVQFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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